

An In-depth Technical Guide to 4-Chloro-2-methylanisole (C₈H₉ClO)

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Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

Cat. No.: B1360048

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For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-methylanisole**, a halogenated aromatic ether with the molecular formula C₈H₉ClO. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates essential physicochemical data, detailed experimental protocols for its synthesis, insights into its applications as a key chemical intermediate, and a thorough summary of its spectroscopic and safety profiles. The information is presented to facilitate its use in research and development, particularly in the synthesis of novel pharmaceutical compounds.

Physicochemical Properties

4-Chloro-2-methylanisole, also known by its IUPAC name 4-chloro-1-methoxy-2-methylbenzene, is a colorless to pale yellow liquid or a white to yellow crystalline solid at room temperature, possessing a characteristic aromatic odor. It is readily soluble in common organic solvents but has limited solubility in water.^[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-2-methylanisole**

Property	Value	Source(s)
Molecular Formula	C8H9ClO	[1][2][3]
Molecular Weight	156.61 g/mol	[1][2][3]
CAS Number	3260-85-3	[1][2][4]
Appearance	Colorless to pale yellow liquid or white to yellow crystalline solid	[1]
Melting Point	32-39 °C	[4][5]
Boiling Point	104 °C at 20 mmHg	[6]
Density	1.095 g/cm ³ (estimate)	[6]
Solubility	Soluble in organic solvents, limited solubility in water	[1]
Flash Point	101 °C (215 °F)	[5]
InChI Key	VDYDAUQHTVCCBX-UHFFFAOYSA-N	[1]
SMILES	<chem>CC1=C(C=CC(=C1)Cl)OC</chem>	[1]

Synthesis of 4-Chloro-2-methylanisole

The primary synthetic route to **4-Chloro-2-methylanisole** is through the electrophilic chlorination of 2-methylanisole. The methoxy and methyl groups on the aromatic ring direct the incoming electrophile to the ortho and para positions. Due to the steric hindrance from the existing ortho-methyl group, chlorination preferentially occurs at the para position.

Experimental Protocol: Chlorination of 2-Methylanisole

This protocol describes a general method for the regioselective chlorination of 2-methylanisole to yield **4-Chloro-2-methylanisole**.

Materials:

- 2-Methylanisole
- Iron(III) chloride (FeCl_3) or other suitable Lewis acid catalyst
- Chlorinating agent (e.g., sodium hypochlorite, gaseous chlorine)
- Anhydrous dichloromethane (or other suitable inert solvent)
- Sodium sulfite solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using gaseous chlorine), dissolve 2-methylanisole in anhydrous dichloromethane under an inert atmosphere.
- Add a catalytic amount of iron(III) chloride to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly introduce the chlorinating agent. If using sodium hypochlorite solution, add it dropwise. If using gaseous chlorine, bubble it through the solution at a controlled rate.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to neutralize any remaining chlorinating agent.

- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **4-Chloro-2-methylanisole**.

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Caption: Synthetic workflow for **4-Chloro-2-methylanisole**.

Applications in Drug Discovery and Development

4-Chloro-2-methylanisole serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three distinct functional groups—the chloro, methyl, and methoxy groups—on the aromatic ring provides multiple points for chemical modification, making it a versatile intermediate.

While specific examples of marketed drugs derived directly from **4-Chloro-2-methylanisole** are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, substituted anisoles are key components in a wide range of pharmaceuticals. The chloro and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and overall efficacy.

The related compound, 4-chloro-2-methylaniline, is a known intermediate in the synthesis of the pesticide chlordimeform and some azo dyes.[7] This highlights the industrial utility of the 4-chloro-2-methyl substitution pattern on an aromatic ring. In drug discovery, this scaffold can be utilized in the synthesis of novel compounds targeting a variety of biological pathways. For example, substituted anilines and anisoles are precursors to kinase inhibitors, which are a major class of anticancer drugs. The specific substitution pattern of **4-Chloro-2-methylanisole**

could be explored for the development of new inhibitors targeting kinases implicated in cancer cell proliferation and survival.

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Caption: Potential role in drug discovery targeting signaling pathways.

Spectroscopic Data

The structural elucidation of **4-Chloro-2-methylanisole** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

4.1. ^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Chloro-2-methylanisole** is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display a characteristic splitting pattern due to the coupling between the adjacent protons on the benzene ring.

4.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group.

4.3. Infrared (IR) Spectroscopy

The IR spectrum of **4-Chloro-2-methylanisole** will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and a C-Cl stretching vibration.

4.4. Mass Spectrometry (MS)

The mass spectrum of **4-Chloro-2-methylanisole** will show a molecular ion peak (M+) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio.




Safety and Toxicology

4-Chloro-2-methylanisole is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification:[2][8]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement	Pictogram
Skin Corrosion/Irritation	2	H315: Causes skin irritation	 alt text
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation	 alt text
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation	 alt text

Toxicological Data: Detailed toxicological data, such as LD50 values for **4-Chloro-2-methylanisole**, are not readily available in the searched literature. However, the related compound 4-chloro-o-toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[9] Given the structural similarity, caution should be exercised when handling **4-Chloro-2-methylanisole**.

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2-methylanisole is a versatile chemical intermediate with significant potential for application in the synthesis of novel compounds, particularly within the pharmaceutical industry. This guide has provided a detailed overview of its physicochemical properties, a representative synthetic protocol, and a summary of its spectroscopic and safety data. While its direct application in marketed drugs is not widely documented, its structural features make it an attractive starting material for the exploration of new chemical entities. Further research into its reactivity and the biological activity of its derivatives is warranted to fully unlock its potential in drug discovery and development.

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